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Compound of Interest

Compound Name: 5-Methoxysterigmatocystin

Cat. No.: B1238474

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxysterigmatocystin is a mycotoxin produced by several species of fungi, including
Aspergillus versicolor. It is a derivative of sterigmatocystin, a known carcinogen, and is of
significant interest to researchers in toxicology, food safety, and drug development due to its
potential biological activities. Accurate structural elucidation is the foundation for understanding
its bioactivity and metabolism. This application note provides detailed protocols for the
structural characterization of 5-Methoxysterigmatocystin using Nuclear Magnetic Resonance
(NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

Structural Elucidation Workflow

The overall workflow for the structural elucidation of 5-Methoxysterigmatocystin involves
isolation and purification, followed by parallel analysis by high-resolution mass spectrometry to
determine the molecular formula and NMR spectroscopy to establish the chemical structure
and stereochemistry.
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Caption: General workflow for the structural elucidation of 5-Methoxysterigmatocystin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the de novo structural elucidation of organic
molecules. A combination of one-dimensional (*H and 13C) and two-dimensional (COSY, HSQC,
HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon
signals and the determination of the molecule's connectivity.

Experimental Protocol: NMR Analysis

1. Sample Preparation:
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Accurately weigh 5-10 mg of purified 5-Methoxysterigmatocystin.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDClI3).

Transfer the solution to a 5 mm NMR tube.

Ensure the sample is fully dissolved to avoid line broadening.

2. NMR Data Acquisition:

Instrument: 500 MHz (or higher) NMR spectrometer.

Experiments:

o H NMR: Acquire a standard proton spectrum to observe chemical shifts, coupling
constants, and integration.

o 13C NMR: Acquire a proton-decoupled carbon spectrum to identify all carbon
environments.

o COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

o HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-
carbon correlations.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
proton-carbon correlations, which is crucial for connecting molecular fragments.

o Typical Parameters:

o

Temperature: 298 K

[¢]

1H Spectral Width: 0-15 ppm

[¢]

13C Spectral Width: 0-200 ppm

[e]

Refer to instrument-specific standard parameters for pulse sequences and acquisition
times.
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3. Data Processing and Analysis:

ppm).

NMR Data for 5-Methoxysterigmatocystin

Integrate the *H NMR signals and determine coupling constants.

Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin).
Perform Fourier transformation, phase correction, and baseline correction.

Calibrate the spectra using the residual solvent peak (CDCls: 8H = 7.26 ppm, 8C = 77.16

Analyze the 2D spectra to build the molecular structure fragment by fragment.

The following tables summarize the *H and 3C NMR data for 5-Methoxysterigmatocystin in

CDCls.[1][2]

Table 1: *H NMR Data (500 MHz, CDCIs)

Chemical Shift (6,

Position Multiplicity J (Hz)
ppm)

2 6.48 s

4 6.52 dd 2.0,25

6 7.22 d 9.0

7 6.72 d 9.0

10 6.86 d 7.0

14-OCHs 3.96 S

15-OCHs 4.03 s

20 4.90 ddd 7.0,25,2.0

30 5.54 dd 25,25

8-OH 12.64 S
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Table 2: 13C NMR Data (75 MHz, CDCls)[1]

Position Chemical Shift (6, ppm)
1 163.3
2 90.6
3 164.6
4 106.8
4a 144.7
5 139.4
6 120.4
7 109.5
8 155.3
8a 109.6
9 181.3
9a 106.1
10 113.3
10a 154.0
14-OCHs 57.7
15-OCHs 56.8
20 48.2
30 102.6
40 145.3

Key 2D NMR Correlations

The following diagram illustrates the key COSY and HMBC correlations that are instrumental in
assembling the structure of 5-Methoxysterigmatocystin.
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Caption: Key COSY and HMBC correlations for 5-Methoxysterigmatocystin.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the
molecule, from which the molecular formula can be deduced. Tandem mass spectrometry
(MS/MS) provides information about the fragmentation pattern, which helps in confirming the

structure.

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation:

e Prepare a stock solution of 5-Methoxysterigmatocystin (e.g., 1 mg/mL) in a suitable
solvent like methanol or acetonitrile.

 Dilute the stock solution to a working concentration (e.g., 1 pg/mL) with the initial mobile
phase composition.

« If analyzing from a complex matrix, a sample clean-up step such as solid-phase extraction
(SPE) may be necessary.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1238474?utm_src=pdf-body-img
https://www.benchchem.com/product/b1238474?utm_src=pdf-body
https://www.benchchem.com/product/b1238474?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1238474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

2. LC-MS/MS System and Parameters:

e Liquid Chromatograph: AUHPLC or HPLC system.
o Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 um).
o Mobile Phase A: Water with 0.1% formic acid.
o Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

o Gradient: A suitable gradient to ensure good separation and peak shape (e.g., start with
5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate).

o Flow Rate: 0.3 mL/min.
o Injection Volume: 5 pL.

o Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
o lonization Mode: Electrospray lonization (ESI), positive mode.

o Scan Mode: Full scan for accurate mass determination and MS/MS for fragmentation
analysis.

o Collision Energy: Optimize for characteristic fragmentation (e.g., ramp from 10-40 eV).
3. Data Analysis:

o Determine the accurate mass of the parent ion and use it to calculate the elemental
composition.

e Analyze the MS/MS spectrum to identify characteristic fragment ions.

o Compare the observed fragmentation pattern with the proposed structure to confirm its
identity.

Mass Spectrometry Data

Table 3: High-Resolution Mass Spectrometry Data

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1238474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Parameter Observed Value
Molecular Formula C19H1407
Calculated Monoisotopic Mass 354.0739
Observed [M+H]* (m/z) 355.0812

Table 4. Major MS/MS Fragment lons

Precursor lon [M+H]* (m/z) Fragment lon (m/z) Proposed Neutral Loss

355.0812 340.0579 CHs

355.0812 325.0346 2 x CHs

355.0812 312.0603 C2Hs0

355.0812 297.0371 C2H402
Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a robust and
comprehensive approach for the structural elucidation of 5-Methoxysterigmatocystin. The
detailed protocols and data presented in this application note can serve as a valuable resource
for researchers involved in the analysis of mycotoxins and other natural products. The
unambiguous structural assignment is a critical step for further studies on the toxicological and

pharmacological properties of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Methoxysterigmatocystin using NMR and Mass Spectrometry]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1238474#nmr-and-mass-
spectrometry-for-5-methoxysterigmatocystin-structural-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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